molecular formula C19H26FN3OSi B11829116 4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile

4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile

Katalognummer: B11829116
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: ONIAKPDRDGYQKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile is a complex organic compound that features a combination of imidazole, benzonitrile, and tert-butyldimethylsilyl groups

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile and imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals .

Wirkmechanismus

The mechanism of action of 4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an aldol donor and acceptor, facilitating stereocontrolled reactions. It may also interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyldimethylsilyl group enhances its stability and facilitates specific synthetic transformations.

Eigenschaften

Molekularformel

C19H26FN3OSi

Molekulargewicht

359.5 g/mol

IUPAC-Name

4-[[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C19H26FN3OSi/c1-19(2,3)25(4,5)24-9-8-17-12-22-14-23(17)13-16-7-6-15(11-21)10-18(16)20/h6-7,10,12,14H,8-9,13H2,1-5H3

InChI-Schlüssel

ONIAKPDRDGYQKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCCC1=CN=CN1CC2=C(C=C(C=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.